Butyl bromoacetate
Description
Historical Context and Evolution of its Role in Organic Synthesis
The application of bromoacetates in organic synthesis has a long history, with early research focusing on their reactivity in substitution and condensation reactions. The introduction of the bulky tert-butyl group in tert-butyl bromoacetate (B1195939) offered chemists a tool for achieving regioselectivity in certain reactions. chemicalbook.com Initially, its synthesis involved a two-step process using bromoacetic acid and thionyl chloride to form bromoacetyl chloride, which was then reacted with tert-butanol (B103910). google.comchemicalbook.com This method, however, was often inefficient and produced significant waste. chemicalbook.com
Over the years, synthetic methodologies have evolved towards more efficient and environmentally benign processes. A notable advancement is the one-step synthesis from bromoacetic acid and isobutylene (B52900) using a strong acidic cation exchange resin like Amberlyst 15 as a catalyst. chemicalbook.comchemicalbook.com Another green synthetic approach involves the reaction of bromoacetic acid with tert-butyl acetate (B1210297), also using a strong acid ion exchange resin, which avoids the use of corrosive reagents like thionyl chloride. google.comchemicalbook.com These developments have not only made butyl bromoacetate more accessible for research but have also aligned its production with the principles of green chemistry.
Significance as a Versatile Building Block in Chemical Transformations
The versatility of this compound stems from its dual functionality: a reactive carbon-bromine bond and a carboxylate group. This allows it to participate in a wide array of chemical transformations, making it an invaluable tool for synthetic chemists.
One of its most prominent applications is as an alkylating agent . chemicalbook.comchemicalbook.com It is widely used to introduce the tert-butoxycarbonylmethyl group into various molecules, a key step in the synthesis of many pharmaceuticals and other complex organic compounds. ontosight.aichemicalbook.com For instance, it is employed in the alkylation of amines, amides, and other nucleophiles. orgsyn.orgbiosynth.com A significant example is the selective trialkylation of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate, a procedure crucial for creating scaffolds for MRI contrast agents. orgsyn.org The steric hindrance provided by the tert-butyl group can also influence the stereochemical outcome of reactions, a desirable feature in asymmetric synthesis. chemicalbook.com
This compound is also a key reagent in the Reformatsky reaction , where it reacts with aldehydes or ketones in the presence of zinc to form β-hydroxy esters. thieme-connect.comacs.orgacs.orgbeilstein-journals.org This classic carbon-carbon bond-forming reaction has been adapted for asymmetric synthesis, providing access to chiral building blocks. beilstein-journals.org
Furthermore, its utility extends to polymer chemistry, where it has been used in atom transfer radical polymerization (ATRP) to synthesize polymers with specific end-functionalities. intersurfchem.orgsigmaaldrich.comsigmaaldrich.com It also serves as a precursor in the synthesis of various heterocyclic compounds and has been utilized in the preparation of peptoids (N-substituted oligoglycines). chemicalbook.comsigmaaldrich.com
Overview of Current Research Trajectories and Challenges
Current research involving this compound continues to explore its potential in novel synthetic methodologies and applications. The development of more sustainable and efficient synthetic routes remains a key focus, with an emphasis on green chemistry principles to minimize waste and environmental impact. google.compatsnap.com
Researchers are actively investigating its use in the synthesis of advanced materials and complex natural products. For example, its role in the synthesis of functionalized polymers and peptidomimetics is an area of ongoing exploration. sigmaaldrich.comapolloscientific.co.uk The diastereoselective Reformatsky reaction using this compound with chiral auxiliaries is being refined to achieve higher levels of stereocontrol, which is critical for the synthesis of enantiomerically pure pharmaceuticals. thieme-connect.combeilstein-journals.org
Despite its versatility, challenges in using this compound persist. The reaction conditions for certain transformations can be harsh, and the formation of byproducts can complicate purification. google.com For instance, in alkylation reactions, controlling the degree of substitution can be difficult, as seen in the synthesis of cyclen derivatives where tetra-alkylation can occur. orgsyn.org Additionally, the steric bulk of the tert-butyl group, while often advantageous for selectivity, can sometimes hinder reactivity with sterically demanding substrates. oup.comoup.com Future research will likely focus on overcoming these challenges through the development of novel catalytic systems and reaction protocols that offer milder conditions and greater selectivity.
Properties of this compound
| Property | Value |
| Molecular Formula | C6H11BrO2 |
| Molecular Weight | 195.05 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 165-169°C |
| Density | ~1.321-1.338 g/mL |
| Solubility | Insoluble in water, soluble in organic solvents |
Key Synthetic Applications of this compound
| Reaction Type | Description |
| Alkylation | Introduction of the tert-butoxycarbonylmethyl group onto nucleophiles. chemicalbook.com |
| Reformatsky Reaction | Formation of β-hydroxy esters from aldehydes and ketones. thieme-connect.comacs.org |
| Polymerization | Used in ATRP for synthesizing end-functionalized polymers. intersurfchem.orgsigmaaldrich.com |
| Heterocycle Synthesis | A building block for various heterocyclic structures. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEGSGKCIWQRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172420 | |
| Record name | Butyl bromoacetate | |
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Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18991-98-5 | |
| Record name | Butyl 2-bromoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18991-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butyl bromoacetate | |
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| Record name | Butyl bromoacetate | |
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| Record name | Butyl bromoacetate | |
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| Record name | BUTYL BROMOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Process Engineering of Butyl Bromoacetate
Conventional Esterification Routes to Butyl Bromoacetate (B1195939)
Traditional synthesis of alkyl bromoacetates, including butyl bromoacetate, has historically involved esterification reactions that are effective but can present challenges regarding handling of hazardous intermediates and process complexity.
Multi-Step Approaches via Bromoacetyl Halide Intermediates
A common and well-established conventional method for synthesizing this compound involves a two-step process. google.comchemicalbook.com This approach first requires the synthesis of a bromoacetyl halide, which then acts as a potent acylating agent in the subsequent esterification step.
The process typically begins with the reaction of bromoacetic acid with a halogenating agent, such as thionyl chloride (SOCl₂), to produce bromoacetyl chloride. google.comchemicalbook.com This intermediate is highly reactive. The next step involves the reaction of this bromoacetyl chloride with the corresponding butanol isomer (e.g., n-butanol for this compound or tert-butanol (B103910) for tert-butyl bromoacetate). google.comontosight.aiinnospk.com This esterification reaction yields the desired this compound ester and hydrogen chloride as a byproduct. google.com
A general representation of this two-step reaction is as follows: Step 1: Formation of Bromoacetyl Chloride BrCH₂COOH + SOCl₂ → BrCH₂COCl + SO₂ + HCl
Step 2: Esterification BrCH₂COCl + C₄H₉OH → BrCH₂COOC₄H₉ + HCl
This method, while effective in producing high yields (bromoacetyl chloride yield of 95% and a subsequent esterification yield of 93% have been reported for the tert-butyl analogue), involves complex process steps. google.comchemicalbook.com These can include atmospheric and vacuum distillations to purify the bromoacetyl chloride intermediate before it is used in the second stage. google.comchemicalbook.com The use of toxic and corrosive reagents like thionyl chloride and the generation of significant waste streams are notable drawbacks of this conventional route. google.comchemicalbook.com
Optimization of Reaction Parameters in Traditional Syntheses
Optimizing reaction parameters is crucial for maximizing yield, minimizing side reactions, and improving the economic viability of traditional synthesis methods. Key parameters that are typically adjusted include temperature, reaction time, and the molar ratio of reactants.
For esterification reactions, temperature control is critical. For instance, in reactions involving tert-butyl bromoacetate, maintaining the temperature between 20-25°C is recommended to avoid side reactions that can reduce both yield and purity. orgsyn.org Excursions above 35°C for extended periods have been shown to be detrimental. orgsyn.org In other esterification processes, such as the synthesis of n-butyl-chloroacetate, an optimum temperature of 130°C was identified, beyond which the rate of esterification did not significantly increase and could even decrease. asianpubs.orgresearchgate.net
Reaction time also plays a significant role. In one reported procedure for a reaction involving tert-butyl bromoacetate, a reaction time of 60 hours was employed, with findings that shorter durations (24-48 hours) decreased the yield by 10-15%, while longer times offered no improvement. orgsyn.org For the synthesis of n-butyl-chloroacetate, an optimal reaction time of 5 hours was determined. asianpubs.orgresearchgate.net
The molar ratio of the alcohol to the acid is another key variable. Using the alcohol in excess can help drive the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle for Fischer esterification. masterorganicchemistry.com In the synthesis of n-butyl-chloroacetate, a molar ratio of alcohol to acid of 1.3:1 was found to be optimal. asianpubs.orgresearchgate.net
| Parameter | Optimized Condition | Rationale / Observation | Source(s) |
| Temperature | 20-25°C (for tert-butyl analogue) | Exceeding 35°C for extended periods reduces yield and purity. | orgsyn.org |
| Temperature | 130°C (for n-butyl-chloroacetate) | Higher temperatures did not significantly improve the esterification rate. | asianpubs.orgresearchgate.net |
| Reaction Time | 60 hours (for tert-butyl analogue) | Shorter times (24-48h) reduced yield by 10-15%; longer times showed no benefit. | orgsyn.org |
| Reaction Time | 5 hours (for n-butyl-chloroacetate) | Sufficient time to achieve a high esterification rate. | asianpubs.orgresearchgate.net |
| Molar Ratio | 1.3:1 (Alcohol:Acid for n-butyl-chloroacetate) | Optimal ratio for maximizing ester formation. | asianpubs.orgresearchgate.net |
Sustainable and Green Synthesis Strategies
In response to the environmental and safety concerns associated with conventional methods, significant research has focused on developing greener synthetic routes for this compound and its analogues. These strategies prioritize one-step processes, the use of less hazardous materials, and the application of recyclable catalysts.
One-Step Catalytic Esterification from Bromoacetic Acid and Isobutylene (B52900)
A prominent green synthesis strategy involves the direct, one-step esterification of bromoacetic acid with an alkene, such as isobutylene, to produce tert-butyl bromoacetate. chemicalbook.comgoogle.com This method bypasses the need for preparing and handling hazardous intermediates like bromoacetyl chloride and avoids the use of toxic reagents like thionyl chloride. google.comchemicalbook.com
In this process, bromoacetic acid and isobutylene are used as the primary raw materials. chemicalbook.com The reaction is conducted in the presence of a catalyst, often a strong acidic cation exchange resin. chemicalbook.comgoogle.com A typical procedure involves dissolving bromoacetic acid in a solvent like tetrahydrofuran (B95107), adding the catalyst, and then introducing isobutylene gas into the reactor under controlled temperatures (e.g., 10-15°C). chemicalbook.com The reaction proceeds for several hours until the bromoacetic acid is completely consumed. chemicalbook.com This one-step method has been reported to achieve very high yields (97.6%) and product purity (99.6%) for tert-butyl bromoacetate. chemicalbook.com The key advantage is the simplification of the process, which reduces waste generation and enhances operational safety, making it suitable for industrial-scale production. google.com
Application of Heterogeneous Catalysts
The use of solid, heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and potentially reused, reducing waste and processing costs. asianpubs.org
Strong acid type ion exchange resins, such as Amberlyst-15 or perfluorinated sulfonic acid resins, have proven to be highly effective catalysts for the synthesis of tert-butyl bromoacetate. google.comchemicalbook.comchemicalbook.com These solid acid catalysts facilitate the esterification of bromoacetic acid with either tert-butyl acetate (B1210297) or isobutylene. google.comchemicalbook.comchemicalbook.com
When reacting bromoacetic acid with tert-butyl acetate, the mixture is passed through a reactor containing the ion exchange resin at a controlled temperature of 30-45°C. google.comchemicalbook.com This one-step process can achieve an effective transformation rate of over 80% and results in a product purity of over 99% after purification. google.comchemicalbook.com Similarly, in the reaction between bromoacetic acid and isobutylene, a perfluorinated sulfonic acid resin catalyst has been used to achieve yields exceeding 95%. google.com The catalyst can be recovered by simple filtration and reused, which is a significant environmental and economic advantage. google.com
| Catalyst Type | Reactants | Product | Key Advantages | Source(s) |
| Strong Acid Ion Exchange Resin | Bromoacetic acid, tert-Butyl acetate | tert-Butyl bromoacetate | One-step process, no three wastes, high purity (>99%), catalyst reusability. | google.comchemicalbook.com |
| Perfluorinated Sulfonic Acid Resin | Bromoacetic acid, Isobutylene | tert-Butyl bromoacetate | High yield (>95%), simple operation, low pollution, catalyst reusability. | chemicalbook.comgoogle.com |
Perfluorosulfonic Acid Resins (Solid Superacids)
The use of perfluorosulfonic acid resins as solid superacid catalysts represents a significant advancement in the synthesis of tert-butyl bromoacetate. google.compatsnap.com These catalysts are employed in the esterification of bromoacetic acid with isobutylene. google.compatsnap.comvulcanchem.com This method offers several advantages over traditional synthesis routes, which often involve hazardous reagents like thionyl chloride. chemicalbook.comgoogle.com
A key benefit of using perfluorosulfonic acid resins is the high yield and purity of the final product. google.compatsnap.comvulcanchem.com Research has demonstrated that this method can achieve product purity of over 99.5% with yields as high as 97.6%. patsnap.comvulcanchem.comchemicalbook.com The reaction is typically carried out under atmospheric pressure and at low temperatures, ranging from 0°C to 15°C. patsnap.comvulcanchem.com The catalyst's high activity and the mild reaction conditions contribute to a cleaner reaction with fewer side products. google.com
Furthermore, these solid catalysts are easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse. google.com This reusability not only reduces costs but also aligns with the principles of green chemistry by minimizing waste. google.comvulcanchem.com The process is considered environmentally friendly due to the near absence of waste generation. google.com
Table 1: Synthesis of tert-Butyl Bromoacetate using Perfluorosulfonic Acid Resin
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Bromoacetic acid, Isobutylene | google.compatsnap.comvulcanchem.com |
| Catalyst | Perfluorosulfonic acid resin | google.compatsnap.comchemicalbook.com |
| Solvent | Tetrahydrofuran | patsnap.comchemicalbook.com |
| Temperature | 0°C - 15°C | patsnap.comvulcanchem.com |
| Reaction Time | 5 hours | patsnap.comchemicalbook.com |
| Product Purity | >99.5% | patsnap.comvulcanchem.com |
| Yield | 97.0% - 97.6% | patsnap.com |
| Catalyst Recovery | Filtration | google.com |
Solvent Selection for Reduced Environmental Impact
Solvent selection is a critical factor in the environmental footprint of chemical processes, as solvents can constitute a significant portion of the total mass and energy consumption. rsc.orgrsc.org In the synthesis of this compound, a shift towards greener solvents is evident.
One notable green synthesis method for tert-butyl bromoacetate utilizes tetrahydrofuran (THF) as the solvent in conjunction with a solid superacid catalyst. google.compatsnap.comvulcanchem.com THF is considered a more environmentally friendly option compared to chlorinated solvents like chloroform, which were used in older, multi-step synthesis methods. google.comchemicalbook.com The use of THF in this process contributes to a lower environmental impact. google.com Another approach involves using tert-butyl acetate itself as a reactant and a solvent, which simplifies the process and eliminates the need for a separate solvent. chemicalbook.comgoogle.com This one-step method is considered greener and more environmentally friendly. chemicalbook.comgoogle.com
The principles of green chemistry advocate for the use of safer solvents or, ideally, solvent-free conditions. royalsocietypublishing.org While water is considered the greenest solvent, its application in the synthesis of this compound can be challenging due to the solubility characteristics of the reactants and products. rsc.org The selection of solvents like THF and the development of solvent-minimizing strategies are steps toward more sustainable production. google.comrsc.org
Waste Minimization and By-product Management in Modern Syntheses
Modern synthetic routes for this compound place a strong emphasis on waste minimization and effective by-product management, aligning with the principles of green chemistry. chemicalbook.comroyalsocietypublishing.org Traditional methods, such as those employing thionyl chloride, generated significant amounts of waste, including corrosive materials and environmentally harmful by-products. chemicalbook.comgoogle.comchemicalbook.com
The adoption of solid acid catalysts, like perfluorosulfonic acid resins and strong acid type ion exchange resins, has been instrumental in reducing waste. google.comchemicalbook.com These catalysts can be easily recovered and reused, which minimizes solid waste. google.comvulcanchem.com Furthermore, these catalytic systems lead to cleaner reactions with fewer side-products, simplifying purification and reducing the generation of waste streams. google.com
Purity Enhancement and Separation Techniques in Synthesis Research
Achieving high purity is crucial for the application of this compound, particularly in the pharmaceutical industry. chemicalbook.comgoogle.com Research into its synthesis focuses on developing effective purification and separation techniques.
Distillation is a primary method for purifying this compound. patsnap.comchemicalbook.com Following the reaction, the catalyst is typically removed by filtration. google.com The filtrate then undergoes distillation, often under reduced pressure, to first recover the solvent and then to isolate the final product. patsnap.comchemicalbook.com Fractional distillation is employed to separate the desired ester from unreacted starting materials and any by-products. chemicalbook.com For instance, in a synthesis using a perfluorosulfonic acid resin catalyst, the product is collected at a boiling temperature of 160°C to 165°C, achieving a purity of over 99.5%. patsnap.comchemicalbook.com
In some synthesis routes, a series of distillation towers are used for separation. chemicalbook.comgoogle.com For example, a process involving a strong acid ion exchange resin uses a debromination acid tower to remove bromoacetic acid, followed by another column to separate the final product from lower boiling point substances. chemicalbook.comgoogle.com Other purification methods reported in related chemistries, though not always for industrial scale, include column chromatography and recrystallization. tandfonline.comacs.org
Process Intensification and Scale-Up Considerations
Process intensification aims to develop smaller, more efficient, and safer production processes. researchgate.netncl.ac.uk In the context of this compound synthesis, this involves strategies like using highly active catalysts to reduce reaction times and moving from batch to continuous flow processes. researchgate.net The use of solid acid catalysts like perfluorosulfonic resins contributes to process intensification by enabling high yields in shorter reaction times. google.compatsnap.com
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. researchgate.netidbs.com These include maintaining consistent reaction conditions such as temperature and mixing, which can become heterogeneous in larger reactors. idbs.com The selection of a robust and scalable synthesis route is critical. For instance, the use of tert-butyl bromoacetate has been noted as advantageous for large-scale preparations in certain synthetic applications. researchgate.netresearchgate.net
The transition to continuous flow chemistry is a key aspect of process intensification that can facilitate scale-up. researchgate.netmdpi.com Continuous flow reactors offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, making the process more efficient and easier to scale by "numbering up" (running multiple units in parallel). ncl.ac.uk While specific details on the continuous flow synthesis of this compound are limited, the principles are widely applied in modern chemical manufacturing to improve efficiency and reduce costs. researchgate.net
Mechanistic Studies of Butyl Bromoacetate Reactivity
Fundamental Alkylation Chemistry of Butyl Bromoacetate (B1195939)
As an α-halo ester, butyl bromoacetate is an effective alkylating agent. thermofisher.in The electron-withdrawing nature of the adjacent ester group polarizes the C-Br bond, making the α-carbon electrophilic and thus a target for nucleophilic attack. libretexts.org
This compound readily undergoes nucleophilic substitution reactions (SN2) with a wide range of nucleophiles. rsc.org In these reactions, the nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide leaving group. libretexts.org
The versatility of this compound as an alkylating agent is demonstrated in its reactions with various nucleophilic substrates:
Amines and Amine Derivatives: Primary and secondary amines, as well as related nitrogen-containing compounds like phthalimide (B116566) salts, react with this compound to form N-alkylated products. For instance, the reaction with cyclen (1,4,7,10-tetraazacyclododecane) in the presence of sodium acetate (B1210297) trihydrate yields the corresponding tri-tert-butyl ester derivative. orgsyn.org Similarly, phthalimide potassium salt reacts with tert-butyl bromoacetate in an aqueous medium catalyzed by an imidazolium (B1220033) salt to produce a glycine (B1666218) derivative in high yield. clockss.org
Alcohols and Phenols: Alkoxides and phenoxides can be alkylated with this compound to form ethers. For example, it is used in the etherification of alcohols under phase-transfer conditions. chemicalbook.com
Thiols: Thiolates react with this compound to produce thioethers.
Carbanions: Carbon-based nucleophiles, such as enolates and organometallic reagents, can also be alkylated. For instance, the trimethylsilylcyclopentadienide anion reacts with tert-butyl bromoacetate, leading to alkylation with concurrent desilylation. oup.com
A study on nucleophilic substitution reactions in water using an amphiphilic imidazolium salt as a catalyst highlighted the high reactivity of tert-butyl bromoacetate. clockss.org In the reaction with phthalimide potassium salt, tert-butyl bromoacetate gave a quantitative yield of the corresponding glycine derivative. clockss.org This high reactivity is attributed to the formation of an efficient interfacial medium by the imidazolium salt in water and the hydrophobic effect of the organic compounds. clockss.org
| Nucleophile | Substrate | Product Type | Key Findings/Conditions | Reference |
|---|---|---|---|---|
| Amine (Cyclen) | tert-Butyl bromoacetate | N-Alkylated cyclen | Reaction with sodium acetate trihydrate in dimethylacetamide. | orgsyn.org |
| Phthalimide potassium salt | tert-Butyl bromoacetate | Glycine derivative | Catalyzed by an imidazolium salt in water, quantitative yield. | clockss.org |
| Alcohol | tert-Butyl bromoacetate | Ether | Etherification under phase-transfer conditions. | chemicalbook.com |
| Trimethylsilylcyclopentadienide anion | tert-Butyl bromoacetate | Alkylated cyclopentadiene | Alkylation occurs with simultaneous elimination of the trimethylsilyl (B98337) group. | oup.com |
The outcome of alkylation reactions involving this compound can be influenced by factors such as the substrate structure, reaction conditions, and the presence of directing groups, leading to specific regiochemical and stereochemical outcomes.
Regioselectivity: In molecules with multiple potential nucleophilic sites, the site of alkylation by this compound can often be controlled. For example, in the alkylation of guanine (B1146940) derivatives, the regioselectivity is a significant challenge. However, by using protecting groups, such as a 7-benzyl group on guanine, alkylation with tert-butyl bromoacetate can be directed to the N9 position. researchgate.net The bulky tert-butyl group of the bromoacetate can also contribute to regioselectivity by favoring attack at less sterically hindered positions. chemicalbook.com
Stereoselectivity: When the nucleophile or the electrophile is chiral, the formation of new stereocenters can proceed with stereoselectivity. Dynamic kinetic resolution (DKR) is a powerful strategy for the stereoselective synthesis of α-substituted acid derivatives from α-bromoacid derivatives. rsc.org This process involves the rapid epimerization of the α-bromo carbon, allowing one of the two epimers to react preferentially with a nucleophile. rsc.org For instance, the reaction of an α-n-butyl α-bromoacetate with 1,2-phenylenediamine derivatives can lead to the formation of (R)-3-n-butyl-dihydroquinoxalinone with high enantiomeric excess. rsc.org
In the context of the Reformatsky reaction, diastereoselective transformations have been achieved. For example, the reaction of tert-butyl bromoacetate with a chiral aldehyde derived from (-)-citronellal, mediated by zinc, resulted in the formation of a β-hydroxy ester as a single diastereomer in nearly quantitative yield. beilstein-journals.org
| Reaction Type | Substrate(s) | Key Outcome | Controlling Factors | Reference |
|---|---|---|---|---|
| Regioselective Alkylation | 7-Benzylguanine and tert-butyl bromoacetate | Selective N9-alkylation | Use of a protecting group on the guanine substrate. | researchgate.net |
| Diastereoselective Reformatsky Reaction | Chiral aldehyde and tert-butyl bromoacetate | Single diastereomer of β-hydroxy ester | Chirality of the aldehyde substrate and zinc mediation. | beilstein-journals.org |
| Dynamic Kinetic Resolution | α-n-Butyl α-bromoacetate and 1,2-phenylenediamine derivative | High enantiomeric excess of the product | Rapid epimerization of the α-bromo center and preferential reaction of one epimer. | rsc.org |
Metal-Mediated and Organocatalytic Reactions
Beyond simple nucleophilic substitutions, this compound participates in more complex transformations that are often mediated by metals or organocatalysts.
The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters from the reaction of an α-halo ester with an aldehyde or ketone in the presence of a metal, most commonly zinc. wikipedia.orgnih.gov this compound is a frequent choice of α-halo ester for this reaction. The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org
The general mechanism involves the oxidative addition of the metal to the carbon-halogen bond of the α-halo ester to form the organometallic intermediate. wikipedia.org This intermediate then adds to the carbonyl group of the aldehyde or ketone. Subsequent acidic workup yields the β-hydroxy ester. wikipedia.org
While zinc is the classic metal for the Reformatsky reaction, other metals, including magnesium, can also be used. wikipedia.org The condensation of ketones with tert-butyl bromoacetate can be mediated by magnesium. acs.org However, studies have shown that achieving high yields of the corresponding β-hydroxy ester can be challenging under certain conditions, such as when using magnesium and mercuric chloride in benzene. researchgate.netresearchgate.net
Significant advancements in the Reformatsky reaction involve the development of asymmetric variants to control the stereochemistry of the newly formed chiral centers. These methods often employ chiral ligands or auxiliaries in conjunction with zinc.
In one approach, a diastereoselective zinc-mediated aza-Reformatsky reaction of tert-butyl bromoacetate with an enantiopure N-tert-butylsulfinyl imine was used as a key step in the synthesis of a chiral diamine. beilstein-journals.org The reaction proceeded with high diastereoselectivity, which was rationalized by a proposed six-membered transition state. beilstein-journals.org
Another example involves the diastereoselective zinc-mediated Reformatsky reaction of tert-butyl bromoacetate with a chiral aldehyde derived from (−)-citronellal, which afforded the corresponding β-hydroxy ester as a single diastereomer. beilstein-journals.org This reaction was a crucial step in the total synthesis of apratoxin E. beilstein-journals.org
The structure of the Reformatsky reagent itself can influence the reaction's stereochemical outcome. The tert-butyl bromozincacetate, formed from tert-butyl bromoacetate and zinc, exists as a cyclic eight-membered dimer in the solid state with a chair conformation and trans bromo groups. testbook.com This defined structure can play a role in the stereoselectivity of its reactions.
| Mediator | Reactants | Product | Key Features | Reference |
|---|---|---|---|---|
| Magnesium | Ketones and tert-butyl bromoacetate | β-Hydroxy ester | Can mediate the condensation, but high yields may be difficult to achieve. | acs.orgresearchgate.netresearchgate.net |
| Zinc | Chiral N-tert-butylsulfinyl imine and tert-butyl bromoacetate | Chiral β-amino ester | Highly diastereoselective aza-Reformatsky reaction. | beilstein-journals.org |
| Zinc | Chiral aldehyde and tert-butyl bromoacetate | β-Hydroxy ester | Highly diastereoselective reaction affording a single diastereomer. | beilstein-journals.org |
Photo-Redox Catalysis in this compound Transformations
Photo-redox catalysis has emerged as a powerful tool for organic synthesis, enabling the activation of small molecules through single-electron transfer (SET) processes upon visible light irradiation. nih.gov In the context of this compound, this approach facilitates the generation of carbon-centered radicals, which can participate in a variety of transformations, including cyclizations.
Photochemical cyclizations involving this compound can proceed through a radical-chain mechanism. d-nb.infonih.gov A notable example is the solvent-dependent divergent cyclization of bicyclo[1.1.0]butanes (BCBs). d-nb.info In this process, the reaction is initiated by the reduction of tert-butyl bromoacetate by an excited-state photosensitizer, such as fac-Ir(ppy)₃, to generate a radical. This radical then adds to the BCB. d-nb.info The measurement of the quantum yield (Φ=4.18) for this reaction suggests the operation of a radical-chain mechanism, where the intermediate radical undergoes a single electron transfer (SET) with another molecule of tert-butyl bromoacetate to regenerate the initial radical and propagate the chain. d-nb.info
Mechanistic studies indicate that while tert-butyl bromoacetate is effective in these transformations, other related compounds like tert-butyl chloroacetate (B1199739) and methyl bromoacetate may not yield the desired product under similar conditions. d-nb.info The choice of solvent and other reaction parameters can significantly influence the reaction pathway and product distribution. d-nb.info
Some photoredox-catalyzed reactions that were initially thought to be fully catalyst-controlled have been shown to be largely driven by radical propagation mechanisms. acs.org For instance, in certain atom transfer radical addition (ATRA) reactions, the use of a mixture of bromoacetates can lead to the formation of the expected product, which points towards the involvement of radical propagation pathways. acs.org
Single Electron Transfer (SET) is a fundamental step in initiating the reactivity of this compound in photoredox catalysis. nih.govmdpi.com The process typically involves the photoexcitation of a catalyst, which can then engage in either an oxidative or reductive quenching cycle. nih.gov In a reductive quenching cycle, the excited photocatalyst is reduced by an electron donor. The resulting reduced catalyst can then transfer an electron to a substrate like this compound. nih.govacs.org Conversely, in an oxidative quenching cycle, the excited photocatalyst acts as a reductant, transferring an electron to an acceptor. nih.gov
The feasibility of SET between the photocatalyst and this compound is dependent on their respective redox potentials. rsc.org For instance, in a cooperative organic photocatalyst system, the electron transfer from the photocatalyst to ethyl bromoacetate was found to be thermodynamically unfavorable, hindering the reaction. rsc.org This highlights the importance of matching the redox properties of the catalyst and substrate for efficient SET.
Rearrangement Reactions Involving this compound
Rearrangement reactions offer a powerful strategy for constructing complex molecular architectures. One such transformation involving this compound is the Brook rearrangement/alkylation sequence.
The Brook rearrangement is an intramolecular migration of a silyl (B83357) group from carbon to oxygen. organic-chemistry.org This process can be coupled with an alkylation step, using an electrophile like this compound to trap the resulting carbanion. sioc-journal.cnccspublishing.org.cn This sequence allows for the formation of new carbon-carbon bonds and the creation of quaternary carbon centers. sioc-journal.cnccspublishing.org.cn
In a typical sequence, a tertiary α-silyl alcohol is deprotonated to form an alkoxide. This alkoxide then undergoes the Brook rearrangement to generate a carbanion, which is subsequently trapped by an alkylating agent. organic-chemistry.orgsioc-journal.cn However, a competing protonation of the carbanion can occur, which reduces the efficiency of the desired alkylation. sioc-journal.cn
Research has shown that the reaction of tertiary α-silyl alcohols with tert-butyl bromoacetate under certain conditions may predominantly yield the protonation product instead of the desired alkylation product. sioc-journal.cn The choice of the bromoacetate ester is crucial; using less sterically hindered esters like ethyl bromoacetate and methyl bromoacetate has led to the successful formation of the Brook rearrangement/alkylation products, albeit in low yields. sioc-journal.cn
The outcome of the Brook rearrangement/alkylation sequence is significantly influenced by both steric and electronic factors. organic-chemistry.orgsioc-journal.cnscispace.com
Steric Factors: The steric bulk of the reactants plays a critical role. For example, the large size of the tert-butyl group in tert-butyl bromoacetate can sterically hinder its approach to the carbanion intermediate, favoring the competing protonation pathway. sioc-journal.cn The use of smaller alkyl bromoacetates, such as methyl or ethyl bromoacetate, can lead to the desired alkylation product, although yields may still be modest. sioc-journal.cn The steric demand of the substituents on the silicon atom and the carbon bearing the alcohol also influences the rate and feasibility of the rearrangement. scispace.com
Electronic Factors: The stability of the carbanion formed after the Brook rearrangement is a key electronic factor. organic-chemistry.org Electron-withdrawing groups attached to the carbanionic center can stabilize it, thereby facilitating the subsequent alkylation step. organic-chemistry.orgsioc-journal.cnccspublishing.org.cn For instance, an ester moiety on the tertiary α-silyl alcohol precursor helps to stabilize the carbanion intermediate. sioc-journal.cn The greater thermodynamic stability of the silicon-oxygen bond compared to the silicon-carbon bond is the primary driving force for the Brook rearrangement itself. organic-chemistry.org
The table below summarizes the effect of different bromoacetates on the outcome of a Brook rearrangement/alkylation reaction. sioc-journal.cn
| Bromoacetate Compound | Outcome |
| tert-Butyl bromoacetate | Competing protonation product obtained |
| Ethyl bromoacetate | Desired Brook rearrangement/alkylation product obtained (low yield) |
| Methyl bromoacetate | Desired Brook rearrangement/alkylation product obtained (low yield) |
Phase-Transfer Catalysis in this compound Chemistry
Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. heteroletters.orgijche.com This methodology finds application in reactions involving this compound, such as esterification and alkylation. acs.orgmdpi.com
The fundamental principle of PTC involves a catalyst, often a quaternary ammonium (B1175870) salt, that transfers a reactant from one phase (e.g., the aqueous phase) to the other (the organic phase), where the reaction occurs. heteroletters.orgacs.org For example, in the esterification of an organic acid with an alkyl halide like n-butyl bromide, the catalyst transports the carboxylate anion from the aqueous phase to the organic phase to react with the alkyl halide. mdpi.com
In the context of the Brook rearrangement/alkylation sequence, phase-transfer catalysis has been successfully employed. sioc-journal.cnccspublishing.org.cn The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (n-Bu₄NBr) can promote the reaction between a tertiary α-silyl alcohol and an alkylating agent in a biphasic system. sioc-journal.cnccspublishing.org.cnsioc-journal.cn The catalyst facilitates the deprotonation of the alcohol and the subsequent alkylation of the carbanion intermediate. sioc-journal.cn
The efficiency of a phase-transfer catalyzed reaction can be influenced by several factors, including the nature of the catalyst, the solvent, the temperature, and the presence of water. acs.orgmdpi.com For instance, the hydrophobicity of the catalyst can affect its ability to transfer the reactant and influence the reaction rate. mdpi.com In some cases, the formation of a third liquid phase, known as the "omega phase," has been observed to enhance reaction rates. acs.orgmdpi.com
Applications of Butyl Bromoacetate in Advanced Chemical Synthesis
Pharmaceutical Intermediates and Drug Molecule Synthesis
The strategic incorporation of butyl bromoacetate (B1195939) into synthetic pathways has proven instrumental in the development of a wide array of pharmaceutical intermediates and active drug molecules. Its role as an alkylating agent facilitates the construction of complex molecular architectures, contributing to the synthesis of novel therapeutic agents.
Synthesis of Amino Acids and Peptoid Compounds
Butyl bromoacetate is a key reagent in the synthesis of non-natural amino acids and peptoids (N-substituted oligoglycines), which are of significant interest in drug discovery due to their enhanced proteolytic stability compared to natural peptides. sigmaaldrich.comchemicalbook.com
The synthesis of N-substituted glycine (B1666218) monomers, the fundamental building blocks of peptoids, is often achieved through the alkylation of primary amines with tert-butyl bromoacetate. psu.edunih.gov This reaction provides a straightforward method for introducing a diverse range of side chains onto the glycine backbone. For instance, in the creation of peptide/peptoid hybrid oligomers, primary amines corresponding to desired side chains are alkylated with tert-butyl 2-bromoacetate to generate the necessary peptoid building blocks. nih.gov
A general approach to synthesizing N-substituted glycine derivatives involves the reaction of a primary amine with tert-butyl bromoacetate, as illustrated in the synthesis of various peptoid units. nih.gov This method has been successfully employed in both solution-phase and solid-phase peptoid synthesis. While solution-phase synthesis using tert-butyl bromoacetate has been effective for producing peptoid trimers on a gram scale, its efficiency can decrease with longer chain lengths. utoronto.ca
| Reactant 1 (Amine) | Reactant 2 | Product | Application |
| Primary Amine (R-NH₂) | tert-Butyl bromoacetate | N-Substituted Glycine tert-butyl ester | Peptoid monomer synthesis |
| Isopropylamine | tert-Butyl bromoacetate | N-isopropylglycine tert-butyl ester | Peptoid oligomer construction |
| 2-(2,4-dichlorophenyl)ethylamine | tert-Butyl bromoacetate | N-(2-(2,4-dichlorophenyl)ethyl)glycine tert-butyl ester | Building block for peptoid 1 fragments |
| 3,3-diphenylpropylamine | tert-Butyl bromoacetate | N-(3,3-diphenylpropyl)glycine tert-butyl ester | Building block for peptoid 1 fragments |
Nucleoside Analogs and Purine (B94841) Chemistry
In the field of medicinal chemistry, nucleoside analogs are crucial for the development of antiviral and anticancer agents. This compound plays a pivotal role in the synthesis of these compounds, particularly in the regioselective alkylation of purine bases. chemicalbook.com
The alkylation of purines, such as guanine (B1146940) and adenine, can occur at different nitrogen atoms, leading to various isomers. The use of tert-butyl bromoacetate, often in conjunction with a bulky protecting group, allows for controlled alkylation, favoring the desired N9- or N7-substituted product. rsc.orgresearchgate.net For example, the use of a 2,3-dicyclohexylsuccinimide (Cy₂SI) protecting group promotes high regioselectivity during the alkylation of purines with tert-butyl bromoacetate. rsc.orgresearchgate.net This strategy is advantageous as it allows for the selective introduction of the carboxymethyl-tert-butyl ester group, a key step in the synthesis of certain nucleoside analogs. chemicalbook.com
| Purine Derivative | Alkylating Agent | Protecting Group | Key Finding |
| Guanine | tert-Butyl bromoacetate | 2,3-dicyclohexylsuccinimide (Cy₂SI) | High regioselectivity for N9 or N7 alkylation |
| N²-isobutyrylguanine | tert-Butyl bromoacetate | None | Formation of N9/N7 isomeric mixture |
| 7-benzyl-N²-isobutyrylguanine | tert-Butyl bromoacetate | Benzyl (at N7) | Regioselective N9-alkylation |
Specific Therapeutic Agent Precursors
This compound is a critical starting material in the asymmetric synthesis of the collagenase inhibitor (S,S,R)-(-)-actinonin. sigmaaldrich.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com Collagenases are enzymes that break down collagen and are implicated in various pathological conditions, making their inhibitors valuable therapeutic targets.
The synthesis of actinonin (B1664364) involves the creation of an α-pentylsuccinate fragment with precise stereochemical control. psu.edu In a key step, the enolate of a chiral iron acetyl complex is alkylated with tert-butyl bromoacetate. psu.edu This reaction proceeds with high diastereoselectivity to afford the (R,R)-α-pentylsuccinyl complex. psu.edu Subsequent oxidative decomplexation of this intermediate yields the homochiral tert-butyl ester of (R)-(+)-pentylsuccinic acid, a crucial precursor to actinonin. psu.edu
Cathepsin S is a cysteine protease involved in antigen presentation and has been identified as a therapeutic target for autoimmune diseases. This compound is utilized in the synthesis of succinamide (B89737) peptidomimetic inhibitors of cathepsin S. chemicalbook.com
The synthesis of these inhibitors can involve the alkylation of a chiral auxiliary-derived enolate with t-butyl bromoacetate. epo.org This step establishes a key stereocenter and introduces the tert-butoxycarbonylmethyl group, which is a common feature in the structure of these inhibitors.
p38 Mitogen-Activated Protein (p38MAP) kinases are involved in inflammatory responses, and their inhibitors are being investigated for the treatment of various inflammatory diseases. Tert-butyl bromoacetate is employed in the preparation of isoquinoline (B145761) derivatives that act as inhibitors of p38MAP kinase. chemicalbook.com While specific details of the synthetic step involving tert-butyl bromoacetate are proprietary, its role as an alkylating agent to introduce a carboxymethyl ester moiety is a plausible and common strategy in the synthesis of such heterocyclic compounds. chemicalbook.com
Chelation Agents for Radiopharmaceutical Applications (e.g., C-ODTA for Radiolabeling)
This compound is a key reagent in the synthesis of functionalized chelating agents used in radiopharmaceuticals. Its primary role is to alkylate amine groups on macrocyclic structures, introducing acetate (B1210297) arms that are crucial for coordinating radiometals. A notable example is the synthesis of C-functionalized 1-oxa-4,7,10-triazacyclododecane-N,N',N''-triacetic acid (C-ODTA), a chelator designed for labeling polypeptides with isotopes like Indium-111 (¹¹¹In). chemicalbook.comresearchgate.net
In a typical synthesis, a precursor macrocycle, 1-oxa-4,7,10-triazacyclododecane, is alkylated using tert-butyl bromoacetate in the presence of a base such as sodium carbonate in an acetonitrile (B52724) solvent. researchgate.net This reaction attaches three tert-butyl acetate groups to the nitrogen atoms of the macrocycle. chemicalbook.comresearchgate.net The tert-butyl ester groups serve as protected forms of the carboxylic acid arms, which improves solubility and handling during the synthetic steps. vulcanchem.com Following the successful alkylation, the tert-butyl protecting groups are removed using a strong acid like trifluoroacetic acid (TFA), yielding the final C-ODTA ligand with free carboxylic acid arms ready for chelation. researchgate.net The resulting C-ODTA can then form highly stable, net neutral charge complexes with radiometals such as ¹¹¹In, making it a valuable tool for diagnostic imaging. chemicalbook.comresearchgate.net
| Reagent/Condition | Purpose in C-ODTA Synthesis |
| 1-oxa-4,7,10-triazacyclododecane | Core macrocyclic scaffold |
| tert-Butyl bromoacetate | Alkylating agent to introduce protected acetate arms |
| Sodium Carbonate (Na₂CO₃) | Base to facilitate the N-alkylation reaction |
| Acetonitrile | Reaction solvent |
| Trifluoroacetic Acid (TFA) | Reagent for deprotection of tert-butyl esters |
Polymer Science and Materials Chemistry
Nitrilotriacetic Acid End-Functionalized Polystyrene Synthesis
Tert-butyl bromoacetate is utilized in polymer chemistry for the synthesis of specialized polymers, such as nitrilotriacetic acid (NTA) end-functionalized polystyrene. sigmaaldrich.comapolloscientific.co.uksigmaaldrich.com This process is often accomplished through atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the creation of well-defined polymer architectures. sigmaaldrich.comottokemi.com In this application, tert-butyl bromoacetate acts as a crucial building block for creating the NTA functionality at the terminus of the polystyrene chains. sigmaaldrich.comapolloscientific.co.uk The synthesis involves alkylating a suitable initiator or a terminal group on the polymer chain, which contains primary or secondary amine functionalities, with tert-butyl bromoacetate. This reaction introduces the protected acetate groups, which, after hydrolysis of the tert-butyl esters, yield the final NTA-functionalized polystyrene. sigmaaldrich.comsigmaaldrich.com
Polymer-Assisted Deprotection Strategies for Oligosaccharides
In the field of carbohydrate chemistry, tert-butyl bromoacetate is an essential reagent for preparing specialized polymers used in the deprotection of oligosaccharides. sigmaaldrich.comsigmaaldrich.com Specifically, it is used to synthesize a dihydropyranyl prelinker, which is then attached to a polymer support. sigmaaldrich.comapolloscientific.co.uk This polymer-assisted strategy facilitates the efficient removal of protecting groups from complex oligosaccharide structures. sigmaaldrich.comsigmaaldrich.com The use of a polymer support simplifies the purification process, as the desired deprotected oligosaccharide can be easily separated from the polymer-bound reagents and byproducts.
Zwitterionic Polymer Networks for Hydrogel-Based Electronics
This compound is instrumental in the synthesis of zwitterionic monomers that form the basis of advanced hydrogels for electronic applications. frontiersin.org Zwitterionic materials, which contain an equal number of positive and negative charges, are highly resistant to protein adsorption, a property known as anti-biofouling. frontiersin.orgmdpi.com This makes them ideal for creating biocompatible electronic devices that can interface with biological tissues. frontiersin.orgoaepublish.com
A key zwitterionic monomer, carboxybetaine methacrylate (B99206) (CBMA), is synthesized through the reaction of 2-(N,N'-dimethylamino)ethyl methacrylate (DMAEMA) with tert-butyl bromoacetate. frontiersin.org This reaction is an N-alkylation that introduces a tert-butoxycarbonylmethyl group onto the tertiary amine of DMAEMA. Subsequent hydrolysis of the tert-butyl ester yields the carboxylic acid, creating the zwitterionic carboxybetaine structure. nih.gov These CBMA monomers can then be copolymerized, for instance with dopamine (B1211576) methacrylate (DMA), and cross-linked to form zwitterionic hydrogel networks. frontiersin.org These hydrogels exhibit robust adhesion and anti-biofouling properties, making them suitable substrates for transfer-printing of microelectronic structures for applications like peripheral nerve interfaces. frontiersin.org
| Monomer/Reagent | Role in Zwitterionic Hydrogel Synthesis |
| 2-(N,N'-dimethylamino)ethyl methacrylate (DMAEMA) | Precursor monomer with a tertiary amine |
| tert-Butyl bromoacetate | Alkylating agent to introduce the carboxylate precursor |
| Carboxybetaine methacrylate (CBMA) | Zwitterionic monomer |
| Dopamine methacrylate (DMA) | Catechol-bearing monomer promoting adhesion |
Synthesis of Complex Organic Architectures
Macrocyclic Systems Functionalization
This compound is a widely used alkylating agent for the functionalization of polyazamacrocycles like cyclen (1,4,7,10-tetraazacyclododecane) and its derivatives. vulcanchem.comacs.orgnih.gov This process involves the N-alkylation of the secondary amine groups of the macrocycle to attach pendant arms, which can significantly modify the properties of the resulting ligand and its metal complexes. acs.orgacs.orgrsc.org The introduction of acetate side chains, for example, provides charged ligating sites that can enhance the binding and stability of complexes with metal ions, such as Gadolinium(III) (Gd³⁺) for MRI contrast agents or other radionuclides for therapy and diagnosis. acs.orgmdpi.com
The reaction is typically carried out by treating the macrocycle with tert-butyl bromoacetate in the presence of a base, such as Hünig's base or sodium hydroxide, in a suitable solvent like acetonitrile or dichloromethane. acs.orgrsc.org The use of the tert-butyl ester protects the carboxylic acid functionality during the reaction. vulcanchem.com Care must be taken to control the reaction conditions, such as time and stoichiometry, to avoid the formation of undesired byproducts like quaternary ammonium (B1175870) salts. rsc.org After alkylation, the tert-butyl esters are cleaved, commonly with formic acid or trifluoroacetic acid, to yield the final functionalized macrocycle with free carboxylic acid arms. acs.org This strategy has been successfully applied to synthesize a variety of complex macrocyclic architectures, including dioxocyclams and other ligands for potential use in medical imaging and therapy. acs.org
Bicyclic Scaffolds (e.g., Bicyclo[1.1.0]butanes) Synthesis
The construction of complex, three-dimensional molecular architectures is a cornerstone of modern medicinal chemistry, with a focus on moving beyond traditional flat, aromatic structures. Bicyclic scaffolds, such as bicyclo[1.1.0]butanes (BCBs), are of significant interest as their strained ring systems offer unique conformational properties and serve as valuable bioisosteres for phenyl groups, potentially improving the physicochemical properties of drug candidates. chemrxiv.orgresearchgate.net this compound, particularly in the form of its tert-butyl ester, serves as a crucial reagent for introducing functional handles onto these sophisticated scaffolds.
In the synthesis of sp3-rich quinolone isosteres, researchers have utilized tert-butyl bromoacetate to alkylate tertiary alcohols present on complex bridged structures. chemrxiv.org This reaction creates an ester handle on the scaffold, which is valuable for further molecular decoration and the exploration of structure-activity relationships. For instance, after the formation of a key tricyclic intermediate, a tertiary alcohol can be alkylated with tert-butyl bromoacetate in the presence of a strong base like sodium hydride (NaH) to yield the corresponding tert-butyl acetate derivative. chemrxiv.org This addition provides a versatile point for attaching other molecular fragments or modifying the compound's properties. chemrxiv.org
The general strategy involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the bromoacetate. The reaction is a classic example of a Williamson ether synthesis, extended here to form an ether-linked ester.
Table 1: Representative Reaction for Functionalization of Bicyclic Scaffolds
| Reactant | Reagent | Product | Purpose | Reference |
|---|
Calix[n]resorcinarene Derivatives
Calixarenes and resorcinarenes are macrocyclic compounds that function as versatile molecular platforms or "scaffolds" in supramolecular chemistry. mdpi.com Their well-defined cavities and the possibility of functionalization on their "upper" and "lower" rims allow for the creation of complex host-guest systems and specialized receptors. mdpi.combeilstein-journals.org The alkylation of the phenolic hydroxyl groups on the upper rim is a common strategy to modify their solubility and binding properties. mdpi.comresearchgate.net
While many studies report the use of ethyl bromoacetate for this purpose, the underlying chemical principle is directly applicable to this compound. beilstein-journals.orgmdpi.com The reaction involves the O-alkylation of the resorcinarene's hydroxyl groups. In a typical procedure, the resorcinarene (B1253557) is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the phenolic -OH groups, making them nucleophilic. mdpi.com The subsequent addition of an alkyl bromoacetate, like this compound, results in a nucleophilic substitution reaction, where the phenoxide attacks the electrophilic methylene (B1212753) carbon of the bromoacetate, displacing the bromide ion and forming an ether linkage. mdpi.com
This functionalization can be precisely controlled. For example, by using specific stoichiometries of the base and alkylating agent, it is possible to selectively functionalize a subset of the available hydroxyl groups. The introduction of these ester functionalities not only modifies the macrocycle's physical properties but also provides reactive sites for further transformations, such as hydrolysis of the ester to a carboxylic acid, which can then be used in amide coupling reactions. mdpi.com
Analytical Chemistry Applications
Derivatization Agents for Mass Spectrometry-Based Assays (e.g., TMA Assay)
In analytical chemistry, particularly in metabolomics and clinical diagnostics, the accurate quantification of low-molecular-weight analytes is crucial. Trimethylamine (TMA) is a key gut microbiota-derived metabolite linked to various health conditions, but its volatility and low sensitivity in mass spectrometry (MS) make it difficult to measure accurately. sci-hub.segoogle.com To overcome these challenges, chemical derivatization is employed to enhance the analyte's properties for MS analysis. spectroscopyonline.com
tert-Butyl bromoacetate has been identified as an effective derivatization reagent for TMA in assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). sci-hub.segoogle.comresearchgate.net The derivatization reaction targets the nucleophilic tertiary amine of TMA. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom of the CH₂Br group in tert-butyl bromoacetate, leading to the formation of a stable, quaternary ammonium salt.
This transformation achieves several analytical objectives simultaneously:
Reduced Volatility: The conversion of the volatile TMA into a non-volatile quaternary ammonium salt minimizes sample loss during preparation and analysis. google.com
Enhanced Ionization Efficiency: The resulting product carries a permanent positive charge, which significantly improves its ionization efficiency in electrospray ionization (ESI) mass spectrometry. google.com
Increased Mass: The addition of the tert-butyl acetate moiety increases the mass of the analyte, shifting it to a region of the mass spectrum with lower background noise. ddtjournal.com
Improved Chromatography: The derivatized product is less polar than the original amine, leading to better retention and separation on reverse-phase chromatography columns. researchgate.net
Research has shown that this derivatization can increase the detection sensitivity of TMA by over 80-fold. google.com The procedure is often designed to be simple and rapid, with derivatization occurring at room temperature in a short time frame, making it suitable for high-throughput screening applications. sci-hub.seresearchgate.netresearchgate.net
Table 2: Derivatization of Trimethylamine (TMA) with tert-Butyl Bromoacetate for LC-MS/MS Analysis
| Analyte | Derivatization Reagent | Reaction Principle | Key Advantages | Reference |
|---|
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| tert-Butyl bromoacetate |
| Bicyclo[1.1.0]butane (BCB) |
| Calix[n]resorcinarene |
| Sodium Hydride (NaH) |
| Ethyl bromoacetate |
| Potassium Carbonate (K₂CO₃) |
| Carboxylic acid |
Toxicological Mechanisms and Environmental Research Perspectives
Mechanistic Understanding of Butyl Bromoacetate (B1195939) Toxicity
The toxicity of butyl bromoacetate is fundamentally linked to its chemical structure, specifically its capacity to act as an alkylating agent. This reactivity drives its interactions with biological systems, leading to a cascade of cellular and molecular responses.
This compound is characterized as a potent alkylating agent, a property conferred by the α-haloester functional group. scbt.comt3db.ca The presence of the bromine atom, a good leaving group, facilitates nucleophilic substitution reactions where the butyl acetate (B1210297) moiety is covalently attached to biological macromolecules. chemicalbook.com This process, known as alkylation, is a key mechanism of its toxicity.
In synthetic chemistry, this reactivity is harnessed to introduce the butyl ester group onto various molecules, including alcohols, amines, and purine (B94841) structures, under mild conditions. chemicalbook.commdpi.com The bromo functionality helps form stable intermediates, allowing for efficient and selective alkylation. chemicalbook.com When this occurs within a biological system, the targets are often critical cellular components. Alkylating agents are known to have the potential to damage stem cells that are precursors to blood components, which can lead to hematological effects. scbt.com The bromoacetate ion itself is thought to produce intoxication effects similar to those of fluoroacetate (B1212596) and chloroacetate (B1199739). scbt.com
Exposure to this compound and related compounds triggers a range of adverse cellular and molecular events. At the tissue level, it is a strong irritant and can cause severe chemical burns to the skin, eyes, and mucous membranes upon contact. scbt.comnih.govfishersci.com Inhalation can lead to irritation of the respiratory tract, potentially causing coughing, shortness of breath, and, in severe cases, pulmonary edema. scbt.comnj.gov
On a molecular level, the alkylating action of bromoacetates can lead to specific cellular responses:
Mitochondrial Dysfunction: Studies on structurally related bromoacetate derivatives have demonstrated that they can inhibit the viability of cancer cells, such as glioblastoma cell lines, at micromolar concentrations. The proposed mechanism involves the alteration of mitochondrial respiration and membrane fluidity.
Apoptosis Induction: The anti-proliferative effects of some bromoacetate-containing molecules are linked to their ability to induce programmed cell death, or apoptosis. iiarjournals.org
Immunological Reactions: Skin sensitization is a noted effect, and contact allergies manifest as contact eczema. scbt.com The underlying pathogenesis involves a delayed-type, cell-mediated immune reaction involving T lymphocytes. scbt.com
Developmental Toxicity and Other Systemic Effects in Preclinical Studies
Preclinical animal studies provide insight into the potential systemic and developmental effects of this compound and its parent acid, bromoacetic acid. It is important to note that data for this compound specifically is limited, and findings are often extrapolated from studies on structurally similar compounds.
There is evidence to suggest that tert-butyl bromoacetate may cause developmental toxicity. scbt.com This is supported by studies on its parent compound, bromoacetic acid, which has been identified as a teratogen in animal models, leading to soft tissue malformations in fetuses. nih.gov
Acute toxicity data from preclinical studies are summarized in the table below.
| Compound | Species | Route | LD50 | Reference |
| tert-Butyl bromoacetate | Rat | Oral | 300 - 500 mg/kg | spectrumchemical.com |
| tert-Butyl bromoacetate | Rabbit | Dermal | >2000 mg/kg | spectrumchemical.com |
| Monobromoacetic acid | Rat | Oral | 177 mg/kg | who.int |
Systemic toxicity following exposure can be severe. Ingestion may cause chemical burns within the oral cavity and gastrointestinal tract. scbt.com Chronic exposure to bromides, though typically from medical use rather than occupational exposure, has been associated with neurological symptoms such as depression and psychosis. scbt.com
Environmental Fate and Transport Studies
The environmental impact of a chemical is determined by its mobility, persistence, and the pathways through which it degrades.
The environmental behavior of this compound is influenced by several factors. As an ester, it is susceptible to hydrolysis, which breaks the molecule down into bromoacetic acid and butanol. mdpi.com The rate of this hydrolysis is pH-dependent and can be catalyzed by acids, bases, or enzymes found in the environment. mdpi.comscience.govnih.gov The presence of the ester bond is thought to facilitate biodegradation, potentially making it more environmentally friendly than compounds containing only carbon-carbon or carbon-nitrogen bonds. mdpi.com Studies on related compounds like ethyl bromoacetate suggest it is expected to have very high mobility in soil. nih.gov
Despite these degradation pathways, there are concerns about its environmental persistence under certain conditions. For instance, contamination of aquifer soil matrices has proven difficult to remediate back to baseline conditions. academicjournals.org Furthermore, haloacetic acids are known to partition into water due to their high Henry's Law constants. academicjournals.org
Several degradation pathways for this compound have been identified.
Hydrolysis: The primary degradation pathway in aqueous environments is hydrolysis of the ester bond, yielding bromoacetic acid and butanol. science.gov The hydrolysis of the resulting bromoacetic acid can, in turn, produce glycollic acid and a bromide ion. academicjournals.org
Thermal Degradation: When heated to decomposition, or during combustion, this compound releases toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide. scbt.comfishersci.comfishersci.ie
Formation of Disinfection By-products: A significant environmental concern arises from the bromide ion (Br⁻) released during degradation. In water treatment processes that use disinfectants like chlorine or ozone, these bromide ions can be oxidized to hypobromous acid. This reactive species can then interact with natural organic matter in the water to form various brominated disinfection by-products, such as bromoform (B151600) and other bromoacetic acids. scbt.com
Methodological Frameworks for Environmental Impact Assessment (e.g., WAR Algorithm for Related Compounds)
The environmental impact of chemical compounds is a growing concern, necessitating structured methodologies for assessment. For industrial chemicals like this compound and its analogs, frameworks that quantify potential environmental harm are crucial for sustainable process design and risk management. These frameworks often integrate data on chemical properties, emissions, and toxicological profiles to provide a holistic view of a substance's environmental footprint.
The WAR algorithm calculates the PEI by considering eight impact categories:
Human Toxicity Potential by Ingestion
Human Toxicity Potential by Exposure
Aquatic Toxicity Potential
Terrestrial Toxicity Potential
Global Warming Potential
Ozone Depletion Potential
Smog Formation Potential
Acidification Potential epa.gov
The algorithm has been integrated into commercial chemical process simulators, allowing for the comparison of different process designs based on their environmental friendliness. epa.govepa.gov
The data required for such an assessment would include the mass flow rates of all inputs and outputs, including products, byproducts, and waste streams, along with the specific PEI values for each chemical. researchgate.net For a compound like tert-butyl bromoacetate, which is known to be a lachrymator and skin irritant, its contribution to the human toxicity potential categories would be significant. coleparmer.comscbt.com Its environmental fate, such as biodegradability and potential for bioaccumulation, would influence its aquatic and terrestrial toxicity potentials. scbt.comnih.gov
Other methodological frameworks for environmental impact assessment include Life Cycle Assessment (LCA), which evaluates the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal. chemycal.comresearchgate.net The European Union has also developed specific guidelines for the environmental impact assessment of veterinary medicinal products, which involve a phased approach to determine the predicted environmental concentration and compare it with the predicted no-effect concentration. europa.eu These frameworks often rely on a risk quotient approach to characterize the environmental risk. europa.eu
For industrial facilities producing or using bromoacetates, environmental impact assessments are a regulatory requirement in many jurisdictions. For example, proposals for the expansion of chemical manufacturing units that produce bromine derivatives, including tertiary this compound, require an Environmental Impact Assessment (EIA) report that details potential environmental effects and mitigation measures. environmentclearance.nic.in These assessments consider impacts on water, air, and soil, as well as the management of hazardous waste. environmentclearance.nic.in
The following interactive table provides an overview of the types of data that would be considered within a methodological framework like the WAR algorithm for a compound such as this compound, based on information available for related compounds.
| Parameter Category | Specific Data Point | Relevance to this compound (and related compounds) | Source Indication |
|---|---|---|---|
| Physical-Chemical Properties | Molecular Weight | 195.06 g/mol (for tert-butyl bromoacetate) | coleparmer.com |
| Volatility | The product contains volatile organic compounds (VOC) which will evaporate easily from all surfaces. | thermofisher.com | |
| Human Health Hazard | Acute Toxicity | Harmful if swallowed. | chemicalbook.comscbt.com |
| Irritation | Causes skin and eye burns; respiratory irritation. Lachrymator. | chemicalbook.comcoleparmer.comscbt.com | |
| Carcinogenicity | Data are inadequate to quantify health risks at low exposure levels, but it is considered a potential human carcinogen at high doses. | chemicalbook.com | |
| Ecotoxicity | Aquatic Toxicity | Harmful to aquatic organisms. | scbt.com |
| Biodegradability | Related C4 compounds are readily biodegradable. | nih.gov | |
| Process Data | Fugitive Emissions | Leak detection and repair systems are necessary to control VOC emissions. | environmentclearance.nic.in |
| Waste Streams | Industrial effluent requires primary, secondary, and tertiary treatment. | environmentclearance.nic.in |
The following table presents a conceptual application of the WAR algorithm's impact categories to this compound, illustrating how its known properties would be factored into an environmental impact score.
| WAR Algorithm Impact Category | Potential Contribution of this compound | Rationale based on available data |
|---|---|---|
| Human Toxicity Potential (Ingestion & Exposure) | High | Harmful if swallowed, causes severe skin and eye burns, and is a lachrymator. chemicalbook.comcoleparmer.comscbt.com As an alkylating agent, it poses risks of systemic effects. scbt.com |
| Aquatic Toxicity Potential | Moderate | Classified as harmful to aquatic organisms. scbt.com The extent of toxicity would depend on its concentration and persistence in water. |
| Terrestrial Toxicity Potential | Moderate | Potential for harm to soil organisms, though specific data is limited. Related chloroacetic acids show high toxicity to plants. scbt.com |
| Global Warming Potential | Low | Not identified as a significant greenhouse gas. |
| Ozone Depletion Potential | Low | Does not contain chlorine or other halogens typically associated with significant ozone depletion. |
| Smog Formation Potential | Moderate | As a volatile organic compound (VOC), it can contribute to the formation of photochemical smog. thermofisher.com |
| Acidification Potential | Low to Moderate | Hazardous decomposition products include hydrogen bromide, which can contribute to acid rain. coleparmer.com |
Advanced Characterization Techniques and Computational Studies
Spectroscopic Analysis for Structural and Mechanistic Insights
Spectroscopic methods are fundamental in determining the molecular structure of butyl bromoacetate (B1195939) and understanding its chemical properties. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and UV-Visible spectroscopy provide a detailed picture of the compound's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of butyl bromoacetate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
The ¹H NMR spectrum of tert-butyl bromoacetate is characterized by its simplicity, showing two distinct signals. A prominent singlet appears at approximately 1.49 ppm, which corresponds to the nine equivalent protons of the tert-butyl group. A second singlet is observed further downfield around 3.83 ppm, representing the two protons of the methylene (B1212753) group (CH₂) directly attached to the electronegative bromine atom. thermofisher.com
The ¹³C NMR spectrum provides further structural confirmation. Key signals for tert-butyl bromoacetate include a peak for the carbonyl carbon (C=O) of the ester at about 166.5 ppm. The quaternary carbon of the tert-butyl group appears around 83.3 ppm, while the methyl carbons of the tert-butyl group resonate at approximately 27.9 ppm. The carbon of the brominated methylene group (CH₂Br) is found at about 26.1 ppm. msu.edu
Interactive Data Table: NMR Spectroscopic Data for tert-Butyl bromoacetate
| Nucleus | Chemical Shift (δ) ppm | Assignment |
| ¹H | ~3.83 | Br-CH₂ -C=O |
| ¹H | ~1.49 | -O-C(CH₃ )₃ |
| ¹³C | ~166.5 | -C =O |
| ¹³C | ~83.3 | -O-C (CH₃)₃ |
| ¹³C | ~27.9 | -O-C(CH₃ )₃ |
| ¹³C | ~26.1 | Br-CH₂ - |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum of tert-butyl bromoacetate displays several characteristic absorption bands that confirm its ester and alkyl halide nature. nih.gov
A very strong and sharp absorption peak is typically observed in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. Additional significant peaks include C-O stretching vibrations between 1150 and 1300 cm⁻¹. The presence of the bromine atom is indicated by the C-Br stretching vibration, which typically appears in the fingerprint region, at lower wavenumbers around 500-600 cm⁻¹. nih.govchemicalbook.com
Interactive Data Table: Characteristic FTIR Absorption Bands for tert-Butyl bromoacetate
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2980 | C-H stretch | Alkyl (sp³) |
| ~1740 | C=O stretch | Ester |
| ~1285 | C-O stretch | Ester |
| ~1155 | C-O stretch | Ester |
| ~550 | C-Br stretch | Alkyl Bromide |
Chromatographic and Mass Spectrometric Techniques for Purity and Identity Confirmation
Chromatographic and mass spectrometric methods are essential for assessing the purity of this compound and confirming its molecular weight and identity, often in combination.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a straightforward and rapid technique used to assess the purity of a sample and monitor the progress of a reaction. chemicalbook.commasterorganicchemistry.com In the analysis of this compound, the stationary phase is typically a silica (B1680970) gel plate, which is polar. libretexts.org
The mobile phase, or eluent, is chosen based on the polarity of the compound. Since this compound is a moderately polar molecule, a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is commonly used. The ratio of these solvents can be adjusted to achieve optimal separation. The position of the compound on the developed plate is quantified by its Retention Factor (Rƒ), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemicalbook.com A pure sample should ideally yield a single spot.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds and then provides detailed information about their mass and fragmentation, allowing for definitive identification. nih.gov
In the GC analysis of tert-butyl bromoacetate, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. After separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
The resulting mass spectrum of tert-butyl bromoacetate shows a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is often weak or absent due to the instability of the molecule upon ionization. A key feature in the spectrum is the presence of two peaks for any bromine-containing fragment, separated by two mass units (e.g., M and M+2), reflecting the nearly equal natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br.
The most prominent feature in the mass spectrum of tert-butyl bromoacetate is the base peak at a mass-to-charge ratio (m/z) of 57. This peak corresponds to the highly stable tert-butyl cation, [C(CH₃)₃]⁺, which is formed by the cleavage of the ester bond. Other significant fragments can also be observed, providing a unique fingerprint for the compound. nih.gov For n-butyl bromoacetate, different fragmentation pathways, such as the McLafferty rearrangement leading to a peak at m/z 56, would be expected.
Interactive Data Table: Major Mass Fragments for tert-Butyl bromoacetate (GC-MS)
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Significance |
| 194/196 | [BrCH₂COOC(CH₃)₃]⁺ | Molecular Ion (M⁺, M+2⁺) |
| 137/139 | [BrCH₂C=O]⁺ | Loss of OC(CH₃)₃ |
| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation (Base Peak) |
| 41 | [C₃H₅]⁺ | Allyl cation |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures mass with extremely high accuracy, typically to within 0.001 atomic mass units. ucsb.edu This precision allows for the determination of a molecule's elemental composition from its exact mass, distinguishing it from other compounds with the same nominal mass. For this compound (C₆H₁₁BrO₂), HRMS provides an unambiguous confirmation of its molecular formula by comparing the experimentally measured mass to the theoretically calculated exact mass. nih.gov
The analysis involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments. The presence of bromine is distinctly marked by a pair of isotopic peaks of nearly equal intensity for ⁷⁹Br and ⁸¹Br, which would be observed for the molecular ion and any bromine-containing fragments. docbrown.info
Common fragmentation pathways for esters like this compound in mass spectrometry include α-cleavage and McLafferty rearrangements, although cleavage of the weak Carbon-Bromine bond is particularly significant for haloalkanes. docbrown.infolibretexts.org HRMS can precisely determine the mass of each fragment, allowing for the confident assignment of its elemental formula and providing a detailed "molecular fingerprint." miamioh.edu
Below is a table of the theoretically calculated exact masses for the this compound molecular ion and some of its plausible fragments.
| Ion | Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺ (⁷⁹Br) | [C₆H₁₁⁷⁹BrO₂]⁺ | 193.99424 | Molecular Ion |
| [M]⁺ (⁸¹Br) | [C₆H₁₁⁸¹BrO₂]⁺ | 195.99219 | Molecular Ion |
| [C₄H₉]⁺ | [C₄H₉]⁺ | 57.07043 | Loss of •CH₂BrCOO |
| [C₂H₂BrO]⁺ (⁷⁹Br) | [C₂H₂⁷⁹BrO]⁺ | 120.92889 | Loss of butene (C₄H₈) via rearrangement |
| [CH₂Br]⁺ (⁷⁹Br) | [CH₂⁷⁹Br]⁺ | 92.94488 | Cleavage of C-C bond adjacent to carbonyl |
Electrochemical Methods for Reactivity and Mechanism Elucidation (e.g., Cyclic Voltammetry)
Electrochemical techniques such as Cyclic Voltammetry (CV) are instrumental in studying the redox behavior of molecules and elucidating reaction mechanisms. rsc.org For organic halides like this compound, CV is typically used to investigate their reduction. The process generally involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-halogen bond. cecri.res.in
The electrochemical reduction of alkyl halides in aprotic media is known to proceed via a two-electron, irreversible cleavage of the carbon-halogen bond to produce a carbanion and a halide ion. cecri.res.in The potential at which this reduction occurs is a key indicator of the compound's reactivity and is influenced by the nature of the halogen and the structure of the alkyl group. The general trend for the ease of reduction is C-I > C-Br > C-Cl. cecri.res.in
While specific CV data for this compound is not extensively documented, the expected mechanism involves the following steps:
Electron Transfer: Br-CH₂COOBu + e⁻ → [Br-CH₂COOBu]•⁻
Bond Cleavage: [Br-CH₂COOBu]•⁻ → •CH₂COOBu + Br⁻
Second Electron Transfer: •CH₂COOBu + e⁻ → ⁻CH₂COOBu
The resulting carbanion (⁻CH₂COOBu) can then react with proton sources in the medium. By analyzing parameters from the voltammogram, such as the peak potential, it is possible to gain kinetic and thermodynamic information about the electron transfer process and subsequent chemical reactions. cam.ac.uk The table below shows typical reduction potentials for various alkyl bromides, providing a comparative framework for estimating the reactivity of this compound.
| Compound | Reduction Potential (V vs. SCE) | Solvent |
|---|---|---|
| n-Butyl bromide | -2.26 | DMF |
| sec-Butyl bromide | -2.19 | DMF |
| tert-Butyl bromide | -1.95 | DMF |
| Benzyl bromide | -1.20 | DMF |
| Ethyl bromoacetate | -1.6 to -1.8 (estimated) | Aprotic Media |
Note: Data is representative of typical values found in literature for alkyl halides in Dimethylformamide (DMF). cecri.res.in The value for Ethyl bromoacetate is an estimation based on its structure.
Quantum Yield Analysis in Photochemical Reactions
Quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of specific events (e.g., molecules reacted) occurring per photon absorbed by the system. Analysis of quantum yield is crucial for understanding the mechanisms and predicting the outcomes of photochemical reactions. rsc.org
For alkyl halides such as this compound, the primary photochemical event upon absorption of ultraviolet light is the homolytic cleavage of the carbon-bromine (C-Br) bond, which is the weakest bond in the molecule. studymind.co.uk This process generates an alkyl radical and a bromine atom:
Br-CH₂COOBu + hν → •CH₂COOBu + Br•
The quantum yield for this photodissociation process depends on factors like the wavelength of the incident light, the solvent, and the molecular structure. In non-polar solvents, the "cage effect" can reduce the quantum yield, where the initially formed radical pair is trapped by solvent molecules and may recombine before they can diffuse apart and react separately.
| Alkyl Halide | Wavelength (nm) | Solvent | Quantum Yield (Φ) |
|---|---|---|---|
| Ethyl bromide | 254 | Hexane | ~0.4 |
| n-Propyl bromide | 254 | Hexane | ~0.3 |
| Isopropyl bromide | 254 | Hexane | ~0.6 |
| tert-Butyl bromide | 254 | Hexane | ~0.2 |
Note: These are representative quantum yields for the photodecomposition of alkyl bromides in a non-polar solvent. rsc.org The values illustrate the influence of molecular structure on photochemical efficiency.
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting the structures of transition states, and calculating the energetics of reaction pathways. For this compound, a primary reaction of interest is the bimolecular nucleophilic substitution (Sₙ2) reaction, where a nucleophile attacks the α-carbon, displacing the bromide ion. ucsb.edustudymind.co.uk
Using methods like Density Functional Theory (DFT), a potential energy surface (PES) for the reaction can be calculated. researchgate.netmdpi.com This surface maps the energy of the system as a function of the geometry of the reacting species. Key points on the PES include the reactants, the transition state, and the products. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is a critical determinant of the reaction rate.
Computational studies on Sₙ2 reactions of haloalkanes have shown that the reaction proceeds via a backside attack mechanism, leading to an inversion of stereochemistry at the carbon center. sciforum.net The solvent also plays a crucial role, and its effects can be modeled using polarized continuum models (PCM). sciforum.net Increasing solvent polarity generally decreases the rate of Sₙ2 reactions between an anionic nucleophile and a neutral substrate. sciforum.net
| Reactants (Substrate + Nucleophile) | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| CH₃Br + Cl⁻ | DFT (B3LYP/6-31+G) | Gas Phase | 12.5 |
| CH₃Br + Cl⁻ | DFT (B3LYP/6-31+G) | Acetonitrile (B52724) (PCM) | 23.1 |
| CH₃Cl + Br⁻ | DFT (B3LYP/6-31+G) | Gas Phase | 14.8 |
| CH₃Cl + Br⁻ | DFT (B3LYP/6-31+G) | Acetonitrile (PCM) | 24.9 |
Note: Representative calculated activation energies for Sₙ2 reactions of methyl halides. researchgate.netsciforum.net These values illustrate the typical energetic barriers and the significant effect of solvent on the reaction pathway.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are used to correlate a compound's chemical structure with its biological activity or chemical reactivity. wikipedia.orglibretexts.org These models are built by identifying molecular descriptors—numerical values that characterize properties like size, shape, and electronic features—and relating them mathematically to an observed activity. nih.gov
For a series of α-bromoacetate esters, including this compound, a QSAR model could be developed to predict their reactivity as alkylating agents. ias.ac.in The model would aim to correlate structural changes in the ester's alcohol moiety (e.g., varying the alkyl chain from methyl to butyl) with a measured reaction rate constant.
Key descriptors for such a model would include:
Lipophilicity (log P): Describes the compound's partitioning between octanol (B41247) and water, influencing its solubility and transport to a reaction site.
Steric Parameters (e.g., Taft's Eₛ): Quantify the steric bulk of the alkyl group, which can hinder the approach of a nucleophile to the reaction center.
Electronic Parameters (e.g., σ):* Represent the inductive electronic effect of the alkyl group.
A typical QSAR equation might take the form: log(k) = c₁ (log P) + c₂ (Eₛ) + c₃ (σ*) + constant
Where 'k' is the rate constant and c₁, c₂, and c₃ are coefficients determined by regression analysis. Such a model would allow for the prediction of reactivity for other bromoacetate esters without the need for experimental measurement. rsc.org
| Compound | Alkyl Group (R in BrCH₂COOR) | log P (Calculated) | Taft Steric Parameter (Eₛ) | Inductive Parameter (σ*) |
|---|---|---|---|---|
| Methyl bromoacetate | -CH₃ | 0.61 | 0.00 | 0.00 |
| Ethyl bromoacetate | -CH₂CH₃ | 1.14 | -0.07 | -0.10 |
| Propyl bromoacetate | -(CH₂)₂CH₃ | 1.67 | -0.36 | -0.115 |
| This compound | -(CH₂)₃CH₃ | 2.20 | -0.39 | -0.13 |
Note: Table shows representative molecular descriptors for a homologous series of bromoacetate esters. These descriptors would be used to build a QSAR model.
Future Research Directions and Emerging Opportunities
Development of Next-Generation Sustainable Synthesis Routes
The pursuit of environmentally benign chemical processes has spurred research into sustainable synthesis methods for butyl bromoacetate (B1195939). Traditional methods often involve hazardous reagents and generate significant waste, prompting the exploration of greener alternatives. chemicalbook.comchemicalbook.com A promising approach involves the use of solid superacid catalysts, such as perfluorosulfonic acid resin, with bromoacetic acid and isobutylene (B52900) as raw materials. patsnap.comgoogle.com This method offers several advantages, including high reaction yields (over 95%), excellent product quality (purity >99.0%), and simplified post-processing. patsnap.comgoogle.com The catalyst is easily recoverable and reusable, minimizing waste and environmental impact. patsnap.comgoogle.com
Another innovative, green approach replaces the two-step production method with a one-step process. This method utilizes tert-butyl acetate (B1210297) as a raw material instead of the highly corrosive and irritating thionyl chloride, thereby eliminating the production of "three wastes" (waste gas, wastewater, and industrial solid waste). chemicalbook.comgoogle.com The reaction is carried out using a strong acid ion exchange resin as a catalyst, with reported effective transformation rates of over 80% and product purity exceeding 99%. chemicalbook.comgoogle.com
Future research in this area will likely focus on optimizing these green methodologies, exploring novel and more efficient solid acid catalysts, and investigating the use of alternative, renewable starting materials. The development of continuous-flow processes for these sustainable routes also presents a significant opportunity for scalable and safer industrial production.
Rational Design of Highly Selective Catalytic Systems
The rational design of highly selective catalytic systems is crucial for improving the efficiency and atom economy of reactions involving butyl bromoacetate. Current research highlights the use of phase-transfer catalysts (PTCs) and solid acid catalysts to enhance reaction rates and selectivity. google.comccspublishing.org.cn
For instance, in the synthesis of this compound, strong acid ion exchange resins like Amberlyst 15 have been effectively employed. google.comchemicalbook.comijert.org These catalysts provide a solid support for the reaction, facilitating easy separation and recycling, which is a significant advantage over homogeneous catalysts. patsnap.comgoogle.com The use of macroporous strong acid ion exchange resins has been shown to be effective, leading to high conversion rates. chemicalbook.comgoogle.com
In nucleophilic substitution reactions, amphiphilic imidazolium (B1220033) salts have been shown to be effective catalysts in aqueous media. clockss.org These salts can form an interfacial medium that promotes the reaction, and in the case of tert-butyl bromoacetate, quantitative yields of the corresponding glycine (B1666218) derivative were achieved with a catalyst loading as low as 1 mol%. clockss.org
Future efforts in this domain will likely involve computational modeling and high-throughput screening to design catalysts with tailored active sites for specific transformations involving this compound. The development of multifunctional catalysts that can promote multiple reaction steps in a one-pot synthesis is another promising avenue. Furthermore, exploring biocatalysis, using enzymes to perform stereoselective alkylations with this compound, could lead to highly efficient and environmentally friendly synthetic processes.
Expanding Applications in Complex Chemical Synthesis and Drug Discovery
This compound is a versatile alkylating agent with significant applications in the synthesis of complex molecules and in the field of drug discovery. chemicalbook.cominnospk.com It serves as a key intermediate in the production of pharmaceuticals, agrochemicals, and dyes. innospk.com
In medicinal chemistry, tert-butyl bromoacetate is instrumental in synthesizing amino acids and peptide compounds, which are the building blocks of many drugs. chemicalbook.cominnospk.com It has been utilized in the synthesis of various biologically active molecules, including:
Collagenase inhibitors like (S,S,R)-(-)-actinonin. chemicalbook.comsigmaaldrich.com
Cathepsin S inhibitors , specifically succinamide (B89737) peptidomimetic inhibitors. chemicalbook.com
Inhibitors of p38 mitogen-activated protein (p38MAP) , such as isoquinoline (B145761) derivatives. chemicalbook.com
Histone deacetylase (HDAC) inhibitors with antiplasmodial activity. nih.gov
MRI contrast agents , for example, in the synthesis of C-ODTA for radiolabeling. chemicalbook.com
The reactivity of the bromo group combined with the protecting nature of the tert-butyl ester makes it a valuable reagent for introducing the tert-butyl acetate moiety into a wide range of molecules. chemicalbook.comcore.ac.uk
Future research will likely focus on leveraging the unique reactivity of this compound to develop novel synthetic methodologies for constructing complex natural products and other intricate molecular architectures. Its application in the synthesis of new classes of therapeutic agents, including targeted protein degraders and covalent inhibitors, is an area of growing interest. The development of novel linkers for antibody-drug conjugates and new probes for chemical biology based on this compound chemistry also represents a significant opportunity.
Deeper Exploration of Structure-Toxicity Relationships and Safer Design Principles
While this compound is a valuable synthetic tool, it is also a hazardous substance. chemicalbook.comscbt.com It is classified as a flammable liquid and can cause severe skin burns, eye damage, and respiratory irritation. chemicalbook.comscbt.com As an alkylating agent, it has the potential to be a developmental toxicant. scbt.com Therefore, a deeper understanding of its structure-toxicity relationship is essential for designing safer handling protocols and potentially less toxic alternatives.
Studies on related haloacetates indicate that their toxicity is linked to their alkylating ability. scbt.com For instance, chloroacetic acid, a related compound, acts as a competitive inhibitor of acetate oxidation and can deplete sulfhydryl groups in the liver and kidney. scbt.com The bromide ion itself can also be toxic at high concentrations. scbt.com
Future research should focus on systematic studies to correlate the structural features of this compound and its derivatives with their toxicological profiles. This could involve in vitro and in silico toxicity screening of a library of related compounds to identify key structural motifs responsible for toxicity. This knowledge can then be used to apply safer design principles, potentially leading to the development of new alkylating agents with similar reactivity but reduced toxicity. For example, modifying the ester group or introducing specific substituents could alter the compound's distribution and metabolism in a way that mitigates its harmful effects.
Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with modern technologies like flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. mpg.de Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. mpg.de This enhanced control is particularly beneficial when working with hazardous reagents like this compound, as it can minimize the risk of runaway reactions and exposure. mpg.de
Automated synthesis platforms can be programmed to perform multi-step syntheses, including reactions involving this compound, with minimal human intervention. mpg.debristol.ac.uk These platforms can be used for high-throughput screening of reaction conditions, rapid library synthesis for drug discovery, and process optimization. The combination of flow chemistry and automation can lead to the development of "self-driving laboratories" for the on-demand synthesis of molecules derived from this compound. cityu.edu.hk
Future research in this area will involve designing and optimizing flow reactors specifically for reactions involving this compound. This includes developing efficient methods for in-line purification and analysis. The development of standardized, modular flow chemistry platforms that can be easily reconfigured for different synthetic targets will also be a key area of focus. Integrating these platforms with artificial intelligence and machine learning algorithms could further accelerate the discovery and development of new chemical entities.
Advanced Analytical Techniques for In-situ Reaction Monitoring and Kinetic Studies
A thorough understanding of reaction kinetics and mechanisms is fundamental to optimizing synthetic processes involving this compound. Advanced analytical techniques that allow for in-situ reaction monitoring are invaluable tools for gaining these insights. ista.ac.at Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be coupled with reaction vessels to provide real-time data on the concentrations of reactants, intermediates, and products. ista.ac.at
This real-time data is crucial for detailed kinetic studies, allowing for the determination of reaction orders, rate constants, and activation energies. ijert.org For example, in the esterification reaction to form butyl acetate, kinetic models have been developed to describe both homogeneous and heterogeneous catalysis. ijert.org Understanding these kinetics is essential for reactor design and process scale-up.
Future research will likely see the increased application of these advanced analytical techniques to study a wider range of reactions involving this compound. The development of novel probes and sensors for in-situ monitoring will provide even more detailed information about reaction pathways. Combining in-situ monitoring with computational modeling will enable the development of highly accurate predictive models for reaction outcomes. These advancements will ultimately lead to more robust, efficient, and safer chemical processes for the synthesis and application of this compound.
Q & A
Q. What safety protocols are critical when handling butyl bromoacetate in laboratory settings?
this compound requires stringent safety measures due to its volatility and toxicity. Key protocols include:
- PPE : Wear nitrile gloves, lab coats, and chemical goggles. Use fume hoods to prevent inhalation exposure .
- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, flush with water for ≥15 minutes .
- Storage : Keep containers sealed in cool, dry areas away from ignition sources .
Q. How is this compound synthesized, and what are common characterization methods?
Q. What regulatory restrictions apply to this compound in research?
Under EU regulations (), this compound is banned in "stink bombs" or prank products. Exemptions allow ≤1.5 mL in legitimate research. Compliance requires documentation of use cases and quantities .
Q. How are physical properties like boiling point and density utilized in experimental design?
- Boiling Point (192.7°C at 760 mmHg) : Guides distillation and reflux conditions .
- Density (1.352 g/cm³) : Informs solvent layering in extraction protocols .
Advanced Research Questions
Q. How can competing reaction pathways be managed in alkylation reactions involving this compound?
- Steric Hindrance : Use smaller esters (e.g., methyl bromoacetate) to reduce competing Brook rearrangements .
- Catalyst Optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
Q. What computational tools aid in predicting the reactivity of this compound?
- QSAR/QSPR Models : Predict physicochemical properties using software like COSMO-RS .
- DFT Calculations : Analyze transition states in esterification or nucleophilic substitution reactions .
Q. How can reproducibility challenges in synthesizing this compound derivatives be addressed?
- Detailed Protocols : Document reaction parameters (e.g., stoichiometry, temperature, catalyst loading) as per guidelines .
- Batch Analysis : Use HPLC to track impurities and ensure consistency .
Q. What advanced analytical techniques resolve data contradictions in purity assessments?
- HS-GC/MS : Detect trace volatile impurities .
- X-ray Crystallography : Resolve structural ambiguities in novel derivatives .
Data Contradictions and Resolutions
- Molecular Weight : lists ethyl bromoacetate’s molecular weight as 195 g/mol (likely a typo; correct value is 167.0 g/mol). This compound’s molecular weight (195.05 g/mol) aligns with its formula (C₆H₁₁BrO₂) .
- Hazards : Ethyl bromoacetate’s acute toxicity data () can inform butyl derivative safety, but alkyl chain differences may alter exposure risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
